Antitubercular Potency of N-Aminopiperazine Moiety in Ciprofloxacin Derivatives
In a study evaluating ciprofloxacin (CPFX) derivatives for anti-tuberculosis (anti-TB) activity, the incorporation of an N-(amino)piperazine moiety led to the discovery of compounds with MIC values comparable to or better than the parent drug. Compound 1k, containing a cyclohexyl-substituted N-aminopiperazine, exhibited an MIC of 0.28 µM against M. tuberculosis, which is more potent than CPFX (MIC = 0.34 µM) .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis |
|---|---|
| Target Compound Data | MIC = 0.28 µM (for compound 1k containing N-aminopiperazine) |
| Comparator Or Baseline | Ciprofloxacin (CPFX): MIC = 0.34 µM |
| Quantified Difference | 1.2-fold more potent (lower MIC) |
| Conditions | In vitro antibacterial susceptibility testing against M. tuberculosis |
Why This Matters
This demonstrates that the N-aminopiperazine motif can be leveraged to design novel anti-TB agents with improved potency over a clinically established fluoroquinolone antibiotic, making it a valuable scaffold for medicinal chemistry programs focused on drug-resistant infections.
